N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Beschreibung
N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolopyrazine-derived compound characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a]pyrazin-3-one) substituted with a phenoxy group at position 8 and an acetamide moiety at position 2. The acetamide side chain is further modified with a 2,6-dimethylphenyl group, which may enhance lipophilicity and receptor binding affinity.
The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, derivatives like 2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (compound 46) are synthesized via reactions between hydroxyl-substituted triazolopyrazines and chloroacetamide, yielding phenoxyacetamide-linked products . Similar methodologies may apply to the target compound.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-7-6-8-15(2)18(14)23-17(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXGYJGLFYEFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, with the CAS number 1251692-17-7 and a molecular weight of 389.4 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a triazole ring, which is known for its stability and biological relevance. The presence of the phenoxy and acetamide groups contributes to its pharmacological properties.
The biological activity of this compound can be attributed to the triazole moiety, which exhibits characteristics that enhance its interaction with biological targets. Studies suggest that the nitrogen atoms in the triazole ring act as hydrogen bond acceptors, similar to oxygen in amides, while the CH bond can function as a hydrogen bond donor . This dual functionality may enhance binding affinity to various biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have shown lower IC50 values in human cervix carcinoma (HeLa) cells compared to their amide counterparts. Specifically, one study reported an IC50 of 9.6 μM for a triazole-containing compound compared to 41 μM for its amide analog . This indicates that the incorporation of the triazole moiety may enhance anticancer activity.
Antimicrobial Activity
The antimicrobial potential of similar compounds has been documented extensively. Triazole derivatives have been evaluated for their efficacy against bacterial strains such as E. coli and S. aureus, with some showing higher activity than standard antibiotics . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazole ring can further enhance antimicrobial potency.
Anticonvulsant Activity
N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide has also been explored for anticonvulsant properties. A related compound demonstrated significant protection against seizures in animal models, indicating potential therapeutic applications in epilepsy . The effective dosage (ED50) reported was 23.4 mg/kg, showcasing its potential as a novel anticonvulsant agent.
Case Studies and Research Findings
| Study | Activity | Cell Line/Model | IC50/ED50 |
|---|---|---|---|
| Study A | Antiproliferative | HeLa (cervical cancer) | 9.6 μM |
| Study B | Antimicrobial | E. coli, S. aureus | Higher than standard antibiotics |
| Study C | Anticonvulsant | MES model (mice) | 23.4 mg/kg |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide exhibit significant antimicrobial properties. The triazole and pyrazine moieties are known to enhance the efficacy against a range of bacterial strains. A study demonstrated that derivatives of this compound showed promising results against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For instance, a derivative with a similar scaffold demonstrated IC50 values in the micromolar range against breast cancer cells .
Pharmacological Insights
Mechanism of Action
The mechanism by which N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide exerts its effects is primarily through the inhibition of specific enzymes or pathways involved in disease progression. For example, triazole compounds are known to interfere with fungal cell wall synthesis by inhibiting lanosterol 14α-demethylase . This action could be extrapolated to its potential use in treating fungal infections.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives including N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting significant antibacterial activity .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, the compound was tested on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of exposure. This indicates its potential as an effective anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Triazolopyrazine Family
The target compound shares its [1,2,4]triazolo[4,3-a]pyrazin-3-one core with several pharmacologically active derivatives. Key comparisons include:
Key Observations :
- The target compound differs from pharmaceutical analogs (e.g., compound 45 and 46) by lacking an amino group at position 8 and incorporating a phenoxy group instead. This may reduce hydrogen-bonding capacity but improve membrane permeability .
- Compared to compound 16, which has a bulky tert-butyl-substituted benzamide, the target’s 2,6-dimethylphenyl group balances lipophilicity and metabolic stability .
Functional Analogues in Pesticidal Chemistry
From , structurally related acetamide derivatives include:
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): A fungicide with a similar acetamide backbone but distinct heterocyclic substituents (oxazolidinone vs. triazolopyrazine). The methoxy group in oxadixyl enhances systemic activity, whereas the target’s phenoxy group may alter bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
